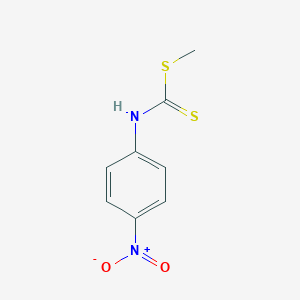
Dibromobis(triphenylphosphine)nickel(II)
Descripción general
Descripción
Introduction Dibromobis(triphenylphosphine)nickel(II) is a nickel complex with notable properties and applications in organic synthesis and coordination chemistry. It represents a category of nickel complexes with triphenylphosphine ligands, which have been extensively studied for their structural and chemical characteristics.
Synthesis Analysis The synthesis of such nickel complexes typically involves the reaction of nickel salts with triphenylphosphine in the presence of halides. For example, trans-haloarylbis(triphenylphosphine)nickel(II) complexes, a similar category, are synthesized as catalyst precursors in C-N coupling reactions (Chen & Yang, 2007).
Molecular Structure Analysis The molecular structure of dibromobis(triphenylphosphine)nickel(II) and related compounds often exhibits a square planar or tetrahedral geometry. For instance, in the case of dibromobis(benzyldiphenylphosphine)nickel(II), the structure was found to contain both square-planar and tetrahedral nickel bonds within the same molecule, an example of molecular isomerism (Kilbourn & Powell, 1970).
Chemical Reactions and Properties Nickel complexes with triphenylphosphine ligands are known for their catalytic properties, particularly in coupling reactions. For example, they are efficient catalysts for carbon-nitrogen coupling reactions, as shown in the study by Cheng Chen and Lian-Ming Yang (2007).
Physical Properties Analysis The physical properties of these complexes, such as color and solubility, are influenced by their molecular geometry and the nature of the ligands. For example, the different forms of dibromobis(triphenylphosphine)nickel(II) and similar complexes can exhibit varied crystal shapes and colors due to differences in molecular conformation and crystallization conditions (Li et al., 2009).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, are significantly determined by the electronic configuration and the coordination environment of the nickel center. These complexes typically show stability in air and moisture and are reactive towards certain substrates, facilitating various organic transformations.
Aplicaciones Científicas De Investigación
Safety And Hazards
Propiedades
IUPAC Name |
dibromonickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXARSPUFVXIX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453273 | |
| Record name | NiBr2(PPh3)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) bromide bis(triphenylphosphine) | |
CAS RN |
14126-37-5 | |
| Record name | NiBr2(PPh3)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromobis(triphenylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)


![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)


